6-(4-methylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(4-METHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with hydrazonoyl chlorides in refluxing ethanol or dioxane with triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-(4-METHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties and applications. The uniqueness of 6-(4-METHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N5OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-3-7-17-23-24-21-26(17)25-18(15-12-10-14(2)11-13-15)19(28-21)20(27)22-16-8-5-4-6-9-16/h4-6,8-13,18-19,25H,3,7H2,1-2H3,(H,22,27) |
InChI Key |
WALNJZNBNAKOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.